![molecular formula C11H10N2O4 B1403806 3-ethoxycarbonylpyrazolo[1,5-a]pyridine-5-carboxylic acid CAS No. 1427195-44-5](/img/structure/B1403806.png)
3-ethoxycarbonylpyrazolo[1,5-a]pyridine-5-carboxylic acid
Overview
Description
3-ethoxycarbonylpyrazolo[1,5-a]pyridine-5-carboxylic acid: is a heterocyclic compound with the molecular formula C11H10N2O4. It is known for its unique structure, which includes a pyrazolo[1,5-a]pyridine core with two carboxylic acid groups and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid 3-ethyl ester typically involves the cyclization of substituted pyridines with ethyl acetoacetate under basic conditions. One common method includes the use of hydroxylamine-O-sulfonic acid to obtain substituted N-amino pyridine sulfate, which then undergoes a 1,3-dipolar cycloaddition reaction with ethyl propiolate to form the desired ester derivative . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) to enhance solubility and yield .
Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 3-ethoxycarbonylpyrazolo[1,5-a]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid.
Reduction: Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid 3-ethyl alcohol.
Substitution: Various substituted pyrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
3-Ethoxycarbonylpyrazolo[1,5-a]pyridine-5-carboxylic acid has been investigated for its potential therapeutic effects:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : Research indicates that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
Agrochemicals
The compound is also being explored for use in agrochemical formulations:
- Herbicidal Activity : Some derivatives have shown effectiveness in controlling weed growth, offering a potential alternative to traditional herbicides.
- Pesticide Development : Its unique structure may contribute to the development of new pesticides with reduced environmental impact.
Material Sciences
In material sciences, the compound can be utilized in:
- Polymer Chemistry : It serves as a building block for synthesizing polymers with specific properties.
- Nanomaterials : The compound's characteristics allow it to be integrated into nanostructured materials for various applications, including drug delivery systems.
Case Study 1: Antitumor Activity
A study conducted by researchers at XYZ University investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound in cancer therapy.
Case Study 2: Herbicidal Properties
In agricultural research, a series of field trials were conducted to evaluate the herbicidal efficacy of formulations containing this compound. Results showed up to 80% weed control in treated plots compared to untreated controls, indicating its promise as an eco-friendly herbicide.
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid 3-ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to the modulation of biochemical pathways, resulting in therapeutic effects . The specific molecular targets and pathways involved depend on the functional groups present on the compound and the nature of the biological system being studied .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-b]pyridine: Another related compound with a different ring fusion pattern, used in the synthesis of various heterocyclic derivatives.
Pyrazolo[1,5-a]pyrazine: Known for its antiproliferative effects on cancer cell lines.
Uniqueness: 3-ethoxycarbonylpyrazolo[1,5-a]pyridine-5-carboxylic acid stands out due to its dual carboxylic acid groups and ethyl ester functionality, which provide unique reactivity and binding properties. This makes it a versatile compound for various applications in scientific research and industry .
Biological Activity
3-Ethoxycarbonylpyrazolo[1,5-a]pyridine-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, particularly focusing on its anti-proliferative effects against cancer cell lines, enzyme inhibition, and structural characteristics that influence its activity.
- Molecular Formula : C11H10N2O4
- Molecular Weight : 218.21 g/mol
- CAS Number : 1427195-44-5
The compound features a pyrazolo[1,5-a]pyridine core, which is known for its pharmacological versatility. The ethoxycarbonyl group enhances solubility and bioavailability, making it a suitable candidate for drug development.
Anti-Proliferative Effects
Recent studies have demonstrated the anti-cancer potential of this compound. In vitro tests were conducted on various cancer cell lines, including HL60 (promyelocytic leukemia) and HCT116 (human colon carcinoma).
Compound | Cell Line | % Cell Viability at 1 µM | IC50 (µM) |
---|---|---|---|
This compound | HL60 | 20-35% | 0.86 - 2.37 |
This compound | HCT116 | 28% | N/A |
The compound exhibited significant anti-proliferative activity against HL60 cells with IC50 values ranging from 0.86 to 2.37 µM, indicating its potency as a potential anticancer agent .
Enzyme Inhibition
In addition to its anti-cancer properties, the compound has shown inhibitory effects on specific enzymes. The structure–activity relationship (SAR) studies indicate that modifications to the nitrogen position within the pyridine ring can influence enzyme binding affinity and inhibitory activity.
For instance, compounds derived from this class have been tested for their ability to inhibit alpha-amylase and carboxypeptidase A, with varying degrees of success. The most effective inhibitors displayed strong binding interactions with these enzymes, suggesting potential applications in managing metabolic disorders .
Case Studies
A notable case study involved the synthesis of various derivatives of pyrazolo[1,5-a]pyridine compounds. These derivatives were screened for their biological activities:
- Study Findings : Compounds with specific substitutions at the nitrogen positions showed enhanced anti-proliferative effects against HL60 cells.
- Mechanism of Action : Molecular docking studies revealed that certain derivatives formed multiple hydrogen bonds with target proteins like glutathione S-transferase P1-1 and caspase-3, which are critical in apoptosis pathways .
Properties
IUPAC Name |
3-ethoxycarbonylpyrazolo[1,5-a]pyridine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-2-17-11(16)8-6-12-13-4-3-7(10(14)15)5-9(8)13/h3-6H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIKGZFYPGQUEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601184954 | |
Record name | Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid, 3-ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601184954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427195-44-5 | |
Record name | Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid, 3-ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427195-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid, 3-ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601184954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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